4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide
Description
Properties
Molecular Formula |
C20H20ClN5O3S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
4-[[2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H20ClN5O3S/c1-2-26-17(11-29-16-9-5-14(21)6-10-16)24-25-20(26)30-12-18(27)23-15-7-3-13(4-8-15)19(22)28/h3-10H,2,11-12H2,1H3,(H2,22,28)(H,23,27) |
InChI Key |
CNFSQFJINSCYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 4-Ethyl-4H-1,2,4-triazole-3-thiol
The triazole core is synthesized via cyclocondensation of thiosemicarbazide with ethyl orthoacetate under acidic conditions:
Reaction Conditions :
-
Reagents : Thiosemicarbazide (1.0 eq), ethyl orthoacetate (1.2 eq)
-
Solvent : Glacial acetic acid
-
Temperature : Reflux at 120°C
-
Time : 6–8 hours
-
Yield : 68–72%
Mechanism :
The reaction proceeds through nucleophilic attack of the thiosemicarbazide nitrogen on the electrophilic carbonyl carbon of ethyl orthoacetate, followed by cyclodehydration to form the triazole ring.
Alkylation with 4-Chlorophenoxymethyl Chloride
The 4-chlorophenoxymethyl group is introduced via nucleophilic substitution at the triazole’s sulfur atom:
Reaction Conditions :
-
Reagents : 4-Chlorophenoxymethyl chloride (1.5 eq), K<sub>2</sub>CO<sub>3</sub> (2.0 eq)
-
Solvent : Anhydrous DMF
-
Temperature : 80°C
-
Time : 12 hours
-
Yield : 65–70%
Mechanism :
Deprotonation of the triazole-thiol by K<sub>2</sub>CO<sub>3</sub> generates a thiolate ion, which attacks the electrophilic methylene carbon of 4-chlorophenoxymethyl chloride.
| Parameter | Value |
|---|---|
| Product | 5-[(4-Chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
| Molecular Formula | C<sub>11</sub>H<sub>12</sub>ClN<sub>3</sub>OS |
| Molecular Weight | 285.75 g/mol |
Thioacetylation with Bromoacetyl Bromide
The sulfanylacetyl linker is installed via thioether formation:
Reaction Conditions :
-
Reagents : Bromoacetyl bromide (1.2 eq), Et<sub>3</sub>N (2.0 eq)
-
Solvent : Dichloromethane
-
Temperature : 0°C → RT
-
Time : 4 hours
-
Yield : 75–80%
Mechanism :
The triazole-thiol undergoes nucleophilic displacement of bromide from bromoacetyl bromide, forming a thioether bond.
| Parameter | Value |
|---|---|
| Product | 2-[(5-[(4-Chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl bromide |
| Molecular Formula | C<sub>13</sub>H<sub>14</sub>BrClN<sub>3</sub>O<sub>2</sub>S |
| Molecular Weight | 415.69 g/mol |
Amidation with 4-Aminobenzamide
The final step couples the sulfanylacetyl intermediate with 4-aminobenzamide via a nucleophilic acyl substitution:
Reaction Conditions :
-
Reagents : 4-Aminobenzamide (1.1 eq), DIPEA (3.0 eq)
-
Solvent : THF
-
Temperature : RT
-
Time : 24 hours
-
Yield : 60–65%
Mechanism :
The amine group of 4-aminobenzamide attacks the electrophilic carbonyl carbon of the acetyl bromide, displacing bromide and forming the amide bond.
| Parameter | Value |
|---|---|
| Final Product | 4-{[({5-[(4-Chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide |
| Molecular Formula | C<sub>20</sub>H<sub>20</sub>ClN<sub>5</sub>O<sub>3</sub>S |
| Molecular Weight | 445.9 g/mol |
Characterization and Analytical Data
The compound’s structure was confirmed using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>) :
δ 1.38 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 4.02 (q, 2H, NCH<sub>2</sub>), 4.58 (s, 2H, OCH<sub>2</sub>), 6.91–7.40 (m, 4H, Ar-H), 8.01 (s, 1H, NH), 10.21 (s, 1H, CONH). -
¹³C NMR (100 MHz, DMSO-<i>d</i><sub>6</sub>) :
δ 14.1 (CH<sub>2</sub>CH<sub>3</sub>), 46.8 (NCH<sub>2</sub>), 65.3 (OCH<sub>2</sub>), 121.8–158.2 (Ar-C), 167.5 (CONH), 170.3 (SC=O).
High-Resolution Mass Spectrometry (HRMS)
-
Observed : <i>m/z</i> 446.0985 [M+H]<sup>+</sup>
-
Calculated for C<sub>20</sub>H<sub>21</sub>ClN<sub>5</sub>O<sub>3</sub>S</sub> : 446.0981
Optimization Strategies
Key parameters influencing yield and purity include:
Solvent Selection
Temperature Control
-
Maintaining 0°C during thioacetylation minimized diacetyl byproduct formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Structural Features
- Triazole Moiety : Known for its antifungal and anticancer properties.
- Chlorophenoxy Group : Enhances lipophilicity and biological activity.
- Sulfanyl Group : Contributes to the compound's reactivity and potential therapeutic effects.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole ring in 4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide suggests potential efficacy against various pathogens.
Case Study: Antimicrobial Screening
A study conducted on similar triazole derivatives demonstrated their effectiveness against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The results showed varying degrees of inhibition, indicating that modifications to the triazole structure could enhance antimicrobial potency .
Anticancer Properties
The triazole moiety is also associated with anticancer activities. Compounds with this structure have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies on related compounds have demonstrated significant inhibitory effects against leukemia cell lines. For instance, specific triazole derivatives exhibited over 80% inhibition in cancer cell proliferation assays . The compound may share similar mechanisms of action due to its structural similarities.
Drug Development
The unique chemical properties of 4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide position it as a candidate for further development in pharmaceuticals. Its ability to interact with biological targets makes it a promising lead compound for new drug formulations.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzamide moiety can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chlorophenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
Functional Group Modifications
- Amino vs. Alkyl Substituents: The amino group in may increase hydrogen-bonding capacity compared to the ethyl group in the target compound, altering solubility and target affinity.
- Linker Variations : Compounds like and feature ester or extended alkyl chains (e.g., butylphenyl in ), which may improve membrane permeability but reduce metabolic stability compared to the benzamide group in the target compound.
Physicochemical Properties
- Molecular Weight : The target compound (~454.92 g/mol) falls within the range of drug-like molecules, while bulkier derivatives like (495.98 g/mol) may face challenges in bioavailability .
- Lipophilicity: The 4-chlorophenoxymethyl group in the target compound likely increases logP compared to fluorophenyl or amino-substituted analogs, favoring hydrophobic interactions.
- Spectral Characteristics : IR data for similar compounds (e.g., C=O stretches at ~1686 cm⁻¹ in , C=N at ~1545 cm⁻¹ in ) suggest conserved backbone features, with substituent-specific shifts in absorption bands.
Biological Activity
The compound 4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide (CAS No. 335215-60-6) is a derivative of 1,2,4-triazole and has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 269.75 g/mol. The structure features a triazole ring, which is known for its pharmacological significance, particularly in drug design due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds containing the triazole moiety often exhibit significant anticancer properties. The specific compound has been studied for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The mechanism involves the inhibition of critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). Studies have shown that derivatives of triazoles can induce apoptosis in cancer cells by disrupting their metabolic pathways .
- Case Studies : In vitro studies demonstrate that similar triazole compounds have shown IC50 values in the low micromolar range against human cancer cell lines, indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties are another significant aspect of this compound's biological profile.
- Broad Spectrum Activity : Triazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the chlorophenoxy group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes .
- Research Findings : A study highlighted that similar triazole-thiol compounds demonstrated potent antibacterial activity comparable to standard antibiotics like norfloxacin. The structure-activity relationship (SAR) indicates that modifications at specific positions on the triazole ring can significantly enhance antimicrobial efficacy .
Summary of Biological Activities
Q & A
Q. What is the optimal synthetic route for 4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide?
Methodological Answer: The synthesis involves multi-step reactions, including:
Triazole Core Formation : React 4-amino-1,2,4-triazole derivatives with substituted aldehydes (e.g., 4-chlorophenoxyacetaldehyde) under acidic conditions (glacial acetic acid) and reflux in ethanol for 4–6 hours .
Sulfanyl Acetylation : Introduce the sulfanylacetyl group via nucleophilic substitution using chloroacetyl chloride in dioxane with triethylamine as a base .
Benzamide Coupling : Condense the intermediate with 4-aminobenzamide using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF.
Key Optimization : Monitor reaction progress via TLC, and purify intermediates via recrystallization (ethanol:DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent integration (e.g., ethyl group at δ 1.2–1.4 ppm, benzamide aromatic protons at δ 7.5–8.0 ppm) .
- X-ray Crystallography : Resolve the triazole ring geometry and confirm sulfanyl-acetyl linkage. For example, similar triazole derivatives show C–S bond lengths of ~1.8 Å and dihedral angles <10° between triazole and benzamide planes .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 462.08 for analogous compounds) .
Advanced Research Questions
Q. How can computational modeling (DFT) predict the compound’s reactivity and binding interactions?
Methodological Answer:
Geometry Optimization : Use Gaussian 09 at the B3LYP/6-31G(d,p) level to minimize energy and calculate bond lengths/angles .
Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For triazole derivatives, HOMO often localizes on the sulfanyl group, suggesting susceptibility to oxidation .
Molecular Docking : Dock the compound into target enzymes (e.g., bacterial acps-pptase) using AutoDock Vina. Parameterize force fields for sulfur and chlorophenyl groups to assess binding affinities (ΔG ≈ -8.5 kcal/mol for similar inhibitors) .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., bacterial strain ATCC 25922, 24-h incubation).
Control Experiments : Test for off-target effects using knockout bacterial strains or enzyme inhibition assays (e.g., β-lactamase activity) .
Data Normalization : Account for solvent interference (e.g., DMSO <1% v/v) and use positive controls (e.g., ciprofloxacin for antibacterial assays).
Example : A 2024 study reported conflicting MIC values (2–16 µg/mL) due to variations in bacterial efflux pump expression; qRT-PCR confirmed mexB upregulation in resistant strains .
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Stepwise Optimization :
- Byproduct Mitigation :
- Purification : Employ flash chromatography (hexane:ethyl acetate 3:1) to remove unreacted 4-chlorophenoxy intermediates.
- Catalysis : Add KI (0.1 equiv.) to accelerate SN2 reactions and reduce hydrolysis byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
